molecular formula C12H17N B13532660 N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Cat. No.: B13532660
M. Wt: 175.27 g/mol
InChI Key: KIQLHVQWHIMOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: N-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine (CAS: 1341902-19-9) is a secondary amine featuring a methylamino group attached to the 1-position of a partially saturated naphthalene ring (tetrahydronaphthalene or tetralin). Its molecular formula is C₁₂H₁₇N (MW: 175.27 g/mol), and it exists as a chiral compound due to the stereogenic center at the tetrahydronaphthalene attachment point .

Synthesis:
The compound is synthesized via alkylation or reductive amination strategies. For example, N-methylation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine using methyl iodide or formaldehyde under reducing conditions yields the target compound. Purification often involves column chromatography or precipitation as hydrochloride salts (e.g., MW 211.73 g/mol for the hydrochloride form) .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

InChI

InChI=1S/C12H17N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9H2,1H3

InChI Key

KIQLHVQWHIMOHA-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the reduction of naphthalene derivatives followed by methylation. One common method involves the hydrogenation of 1-naphthylamine to produce 1,2,3,4-tetrahydronaphthalen-1-amine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is often ensured through recrystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: It can be further reduced to form fully saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents.

Major Products

    Oxidation: Naphthyl ketones or aldehydes.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

N,N-Dimethyl-1-(1,2,3,4-Tetrahydronaphthalen-2-yl)Methanamine

Structural Differences: This analog replaces the methyl group with a dimethylamino moiety and shifts the attachment to the 2-position of the tetrahydronaphthalene ring.

Synthesis and Properties: Synthesized via alkylation of 1-(tetrahydronaphthalen-2-yl)methanamine with methylating agents. The dimethylamino group enhances lipophilicity (logP ~2.8) compared to the monomethyl variant (logP ~2.3) .

Biological Activity: No direct activity data are available, but dimethylamino derivatives often exhibit altered receptor binding kinetics due to increased steric bulk and basicity .

N-Methyl-1-(Naphthalen-1-yl)Methanamine

Structural Differences :
The naphthalene ring is fully aromatic, lacking the partial saturation of the tetrahydronaphthalene moiety.

Properties and Activity :

  • Molecular Weight : 171.24 g/mol (C₁₂H₁₃N).
  • Lipophilicity : Higher logP (~3.1) due to aromaticity, improving membrane permeability .
  • Applications : Acts as a precursor in antifungal agents (e.g., N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine derivatives with MIC values <1 μg/mL against Candida spp.) .

Key Contrast :
Aromatic analogs generally show stronger π-π interactions with biological targets but reduced conformational flexibility compared to tetrahydronaphthalene derivatives .

Piperazinehexanamide Derivatives

Example Compound :
4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (Ki = 0.13–1.1 nM at 5-HT₇ receptors) .

Structural Comparison :

  • The tetrahydronaphthalene moiety is retained, but the methylamine group is replaced with a piperazinehexanamide chain.
  • The extended alkyl chain and piperazine ring enhance receptor selectivity (200-fold selectivity over 5-HT₁A and 5-HT₂A receptors) .

Activity :

  • Agonist Efficacy : EC₅₀ = 0.90–1.77 μM in adenylyl cyclase assays .
  • Therapeutic Potential: Explored for neuropsychiatric disorders due to high affinity for tricyclic antidepressant-binding sites .

Tryptamine-Based TRPM8 Modulators

Example Compound :
N-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]-2-(1H-indol-3-yl)ethanamine .

Structural Features :

  • Combines the tetrahydronaphthalene group with a tryptamine backbone.
  • Molecular Weight : ~310 g/mol.

Activity :
Modulates TRPM8 ion channels (implicated in cold sensation and pain), though specific IC₅₀ values are unreported. The indole moiety enables π-stacking interactions absent in simpler methylamine derivatives .

Data Tables

Table 1. Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) logP* Key Functional Groups
N-Methyl-1-(tetrahydronaphthalen-1-yl)methanamine C₁₂H₁₇N 175.27 2.3 Secondary amine, tetralin
N,N-Dimethyl analog (2-position) C₁₃H₁₉N 189.30 2.8 Tertiary amine
N-Methyl-1-(naphthalen-1-yl)methanamine C₁₂H₁₃N 171.24 3.1 Aromatic naphthalene
Piperazinehexanamide derivative C₂₈H₃₈N₄O 458.63 4.5 Piperazine, amide

*Estimated using PubChem and Molinspiration .

Biological Activity

N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, an organic compound with the molecular formula C12H17NC_{12}H_{17}N and a molecular weight of approximately 175.27 g/mol, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a tetrahydronaphthalene structure that may interact with various biological targets, making it a candidate for pharmacological applications.

Structural Characteristics

The structural uniqueness of this compound arises from its combination of a naphthalene moiety and an amine functionality. This configuration allows for diverse interactions within biological systems, particularly in relation to enzyme and receptor binding.

Property Value
Molecular FormulaC12H17NC_{12}H_{17}N
Molecular Weight175.27 g/mol
Chemical StructureTetrahydronaphthalene derivative
Potential ApplicationsMedicinal chemistry, pharmacology

Case Studies and Research Findings

Research has indicated that compounds structurally related to this compound exhibit notable pharmacological effects:

  • Anticancer Activity : Analogous compounds have demonstrated cytotoxic effects in various cancer cell lines. For instance, studies on similar tetrahydronaphthalene derivatives revealed IC50 values indicative of significant antiproliferative activity against human cancer cell lines .
  • Neuropharmacological Effects : Compounds with similar structural motifs have been explored for their potential neuroprotective properties. Investigations into their interaction with neurotransmitter receptors suggest possible applications in treating neurodegenerative diseases .
  • Antibacterial Properties : Some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the naphthalene ring has been linked to enhanced antimicrobial efficacy .

Research Summary

While comprehensive data specifically on this compound remains sparse, the exploration of its analogs provides valuable insights into its potential biological activities:

Compound Activity IC50 Value
N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acidAnticancer< 23.30 mM
1-Methyl-2-(naphthalen-1-yl)methanamineCytotoxicityVarious (dependent on structure)
N-Methyl-N-(naphthalen-2-yl)carbamic acidAntimicrobialSignificant

Q & A

Basic: What are the established synthetic routes for N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine?

Methodological Answer:
The compound is synthesized via reductive amination of the corresponding ketone intermediate. A common approach involves:

  • Step 1: Catalytic hydrogenation of 1-naphthylacetic acid derivatives to yield 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.
  • Step 2: Conversion to the amine using methylamine and a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions .
    Alternative routes include telescoped processes (e.g., one-pot condensation and hydrogenation) to improve efficiency, as demonstrated in sertraline intermediate synthesis .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydronaphthalene backbone and methylamine substitution. For example, the chiral center and substituent positions can be resolved via 2D NMR (COSY, HSQC) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., C12_{12}H17_{17}N, MW 175.27 g/mol) .
  • X-ray Crystallography: Resolves stereochemistry and solid-state conformation, particularly for enantiomeric purity assessment .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • In vitro assays: Screen against neurotransmitter receptors (e.g., serotonin, dopamine) due to structural similarity to psychoactive amines. Use radioligand binding assays to measure IC50_{50} values .
  • Enzyme inhibition studies: Test cholinesterase or monoamine oxidase inhibition using spectrophotometric methods (e.g., Ellman’s assay for acetylcholinesterase) .
  • Cytotoxicity profiling: Employ MTT assays on cell lines (e.g., HEK293, SH-SY5Y) to assess therapeutic index .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral catalysts: Use iridium-based catalysts for asymmetric hydrogenation of cyclic enamides to control stereochemistry .
  • Chromatographic resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) or diastereomeric salt formation with resolving agents like tartaric acid .
  • Kinetic resolution: Exploit differences in reaction rates of enantiomers during synthetic steps (e.g., enzymatic amidation) .

Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent modification: Introduce halogens (e.g., Cl, Br) or methoxy groups at the tetrahydronaphthalene ring to alter lipophilicity and receptor binding .
  • Backbone diversification: Replace the naphthalene system with indane or benzocycloheptene rings to probe steric and electronic effects .
  • Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like 5-HT transporters .

Advanced: How can contradictions in reported biological data be resolved?

Methodological Answer:

  • Replicate assays: Control variables such as solvent (DMSO concentration), pH, and cell passage number to minimize variability .
  • Enantiomer-specific testing: Isolate R/S enantiomers and test separately, as racemic mixtures may obscure activity (e.g., differential binding to GPCRs) .
  • Meta-analysis: Compare datasets across studies using standardized metrics (e.g., pIC50_{50}) and apply statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What methodologies optimize reaction conditions for scalable synthesis?

Methodological Answer:

  • Solvent selection: Use ethanol or methanol for reductive amination to enhance imine solubility and reduce byproduct formation .
  • Catalyst screening: Test Pd/CaCO3_3 or Raney Ni for hydrogenation steps to improve yield and reduce reaction time .
  • Process intensification: Implement flow chemistry for continuous production, minimizing intermediate isolation and improving throughput .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.